![molecular formula C25H21NO4 B2938174 3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-90-4](/img/structure/B2938174.png)
3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, also known as MMQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of 1,4-dihydroquinolin-4-one derivatives and has been shown to possess a range of biological activities.
Scientific Research Applications
Novel Synthesis Methods
A notable study by Yadav et al. (2020) describes an eco-friendly synthesis protocol for novel derivatives of the compound using a one-pot C–C and C–N bond-forming strategy. This method emphasizes operational simplicity, efficient utilization of reactants, and environmental friendliness by using water as a solvent, showcasing a significant advancement in synthetic organic chemistry Yadav, S. S. Vagh, & Y. Jeong, 2020.
Chemical Structure and Properties
The structural and chemical properties of related compounds have been extensively studied. For instance, the work by Akkurt et al. (2010) elucidated the crystal structure of a related compound, providing insights into its conformation and potential for further chemical modification. This study contributes to a deeper understanding of the molecular geometry and intermolecular interactions that could influence the compound's reactivity and stability Akkurt, S. Ö. Yıldırım, & A. Kerbal, 2010.
Potential Applications
Research into the applications of this compound spans several areas, including the study of its optical properties and potential use in materials science. For example, Afzal et al. (2016) synthesized a blue-emitting dye derivative and explored its spectrofluorometric properties, micellization behavior, and nonlinear optical properties. This research highlights the potential of such compounds in developing new materials for optical and electronic applications, indicating the versatility and utility of the compound in advanced technological applications Afzal, A. Asiri, & M. Razvi, 2016.
properties
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-19-13-11-17(12-14-19)24(27)21-16-26(15-18-7-3-6-10-23(18)30-2)22-9-5-4-8-20(22)25(21)28/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVVBFIRRORPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

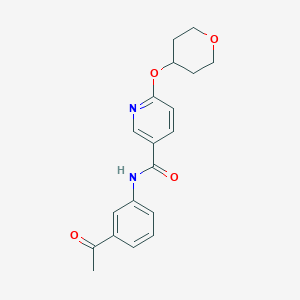
![(4-methylquinolin-6-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2938092.png)
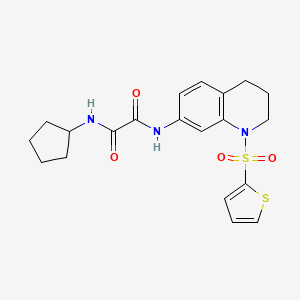
![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2938099.png)
![(E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938101.png)
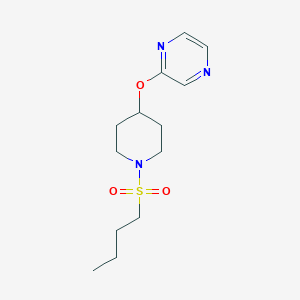


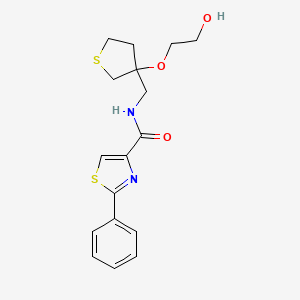
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2938109.png)
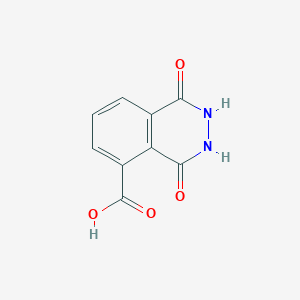

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2938112.png)
